molecular formula C17H30BNO4 B8218199 tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B8218199
M. Wt: 323.2 g/mol
InChI Key: MARFGAOIFGKRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h9,12H,10-11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARFGAOIFGKRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(C(C2)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₃₀BNO₄
  • Molecular Weight : 323.240 g/mol
  • CAS Number : 1137949-58-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group suggests potential interactions with biomolecules through boron coordination chemistry.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as a modulator for certain receptors in cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results show that the compound exhibits significant antibacterial activity comparable to standard antibiotics such as ampicillin and chloramphenicol .

Case Study: Enzyme Inhibition

A study conducted on the compound's effect on DNA gyrase revealed that it could inhibit the enzyme's activity by binding to its active site. Molecular docking simulations indicated favorable interactions between the compound and key amino acids in the enzyme's active site .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound has been noted to cause skin irritation and serious eye irritation upon contact . These findings underscore the importance of handling this compound with care in laboratory settings.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have shown promise in the development of pharmaceuticals targeting various diseases.

Case Study: Synthesis of Crizotinib Analogues
Research has demonstrated that analogues of this compound can be synthesized and evaluated for their activity against cancer cells. For instance, the synthesis of tert-butyl derivatives has been linked to improved efficacy in inhibiting specific cancer pathways .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its ability to participate in various chemical reactions. It can act as a precursor for the development of other complex molecules.

Table 1: Synthetic Pathways Involving tert-Butyl Derivatives

Reaction TypeProductReference
Nucleophilic SubstitutionTetrahydropyridine derivatives
Cross-CouplingBoron-containing compounds
CyclizationHeterocyclic compounds

Material Science

The unique properties of the tert-butyl group and the dioxaborolane moiety make this compound suitable for applications in material science. It can be incorporated into polymer matrices to enhance mechanical properties or used in the development of sensors.

Case Study: Sensor Development
Research indicates that incorporating boron-containing compounds into polymer films can significantly improve their sensitivity to environmental stimuli. This application is particularly relevant for developing sensors for detecting hazardous materials .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
  • Molecular Formula: C₁₇H₃₀BNO₄
  • Molecular Weight : 323.24 g/mol (estimated)
  • CAS Number : 1137949-58-6
  • Structure : Features a tetrahydropyridine core with a 2-methyl substituent and a boronate ester at the 4-position.
  • Suzuki-Miyaura coupling (for boronate introduction) or
  • Visible-light-mediated decarboxylative radical additions (for structurally similar compounds) .

Physical Properties :

  • Likely a colorless oil (based on analogs in –2) .
  • Storage : Recommended under inert conditions (dry, room temperature) due to boronate ester sensitivity to moisture .
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula CAS Number Molecular Weight Key Structural Features Purity Physical Form
Target Compound C₁₇H₃₀BNO₄ 1137949-58-6 323.24 2-methyl, 4-boronate, tetrahydropyridine ≥97%* Oil*
tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate C₁₆H₂₈BNO₄ 286961-14-6 309.21 No methyl, 4-boronate, tetrahydropyridine 97% Solid
tert-Butyl 3,3-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate C₁₇H₃₀BNO₄ 1228962-22-8 323.24 3,3-dimethyl, 4-boronate, tetrahydropyridine 95% Oil
tert-Butyl trans-2,6-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate C₁₈H₃₂BNO₄ 1005397-66-9 337.26 trans-2,6-dimethyl, 4-boronate, tetrahydropyridine N/A N/A
tert-Butyl 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate C₁₇H₃₀BNO₄ 1268816-61-0 323.24 3-methyl, 4-boronate, dihydropyridine N/A N/A

Notes: *Purity and physical form inferred from structurally similar compounds .

Key Comparative Insights:

3,3-Dimethyl substitution (CAS 1228962-22-8) further increases steric bulk, which may enhance stereoselectivity in reactions . trans-2,6-Dimethyl substitution (CAS 1005397-66-9) creates a rigid framework, possibly limiting catalyst accessibility in cross-coupling .

Reactivity in Cross-Coupling :

  • The parent compound (CAS 286961-14-6) is widely used in Suzuki-Miyaura reactions with reported yields up to 78% .
  • Methyl-substituted analogs (e.g., target compound) may exhibit lower yields due to steric effects but could improve regioselectivity in complex syntheses .

Stability and Storage :

  • All analogs are moisture-sensitive and require dry storage. The parent compound is a stable solid (mp 115–117°C) , while methylated derivatives are oils .

Research Findings:
  • Synthesis Efficiency : The parent compound’s synthesis via Pd-catalyzed coupling achieves 78% yield , whereas methylated variants (e.g., ’s compound 26) show reduced yields (49%) due to steric challenges .
  • Applications in Drug Discovery : Boronate esters like the target compound are critical for fragment-based drug design , enabling rapid diversification of pharmacophores .

Preparation Methods

Palladium-Catalyzed Borylation of Triflate Intermediates

The most widely reported method involves borylating a triflate-substituted tetrahydropyridine precursor. For example, tert-butyl 5-(trifluoromethanesulfonyloxy)-3,6-dihydropyridine-1(2H)-carboxylate reacts with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst. A representative procedure from Ambeed (CAS 885693-20-9) uses Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), potassium acetate (3 equiv), and 1,4-dioxane at 80°C under nitrogen, yielding the product in 64% after column chromatography.

Key variables impacting yield include:

  • Catalyst selection : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) outperforms Pd(PPh₃)₄ in sterically hindered systems due to enhanced stability.

  • Solvent : Polar aprotic solvents like DMF accelerate oxidative addition but may reduce selectivity compared to dioxane.

  • Temperature : Prolonged heating (18–24 hours) at 80°C maximizes conversion but risks decomposition above 100°C.

Alternative Leaving Groups: Bromides and Chlorides

While triflates are optimal, brominated precursors (e.g., tert-butyl 4-bromo-3,6-dihydropyridine-1(2H)-carboxylate ) can undergo Miyaura borylation. A 2024 VulcanChem protocol achieved 70% yield using Pd(OAc)₂ and XPhos in THF at 60°C. However, bromides require higher catalyst loadings (5–10 mol%) and longer reaction times (48 hours).

Optimization of Reaction Conditions

Catalyst and Ligand Systems

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Source
Pd(dppf)Cl₂·CH₂Cl₂ / dppf1,4-Dioxane801864
Pd(OAc)₂ / XPhosTHF604870
Pd(PPh₃)₄Toluene1001241

Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium center, enabling efficient transmetallation even at low catalyst loadings (1–3 mol%). In contrast, bulky phosphines (XPhos) improve selectivity for sterically congested substrates.

Solvent and Base Effects

  • 1,4-Dioxane : Preferred for its high boiling point and compatibility with Pd(dppf)Cl₂.

  • Potassium acetate : Neutral conditions prevent hydrolysis of the boronate ester, unlike stronger bases (e.g., Na₂CO₃), which may degrade acid-sensitive tert-butyl groups.

  • DMF : Accelerates reactions but complicates purification due to high polarity.

Analytical Characterization

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) of the product exhibits characteristic signals:

  • δ 1.38 (s, 9H, tert-butyl)

  • δ 3.28–3.41 (m, 2H, CH₂ of tetrahydropyridine)

  • δ 6.55 (br s, 1H, olefinic proton).

The absence of residual triflate (δ 4.5–5.5 ppm) confirms complete conversion.

Chromatographic Purification

Flash chromatography with cyclohexane/ethyl acetate (96:4) effectively isolates the product (Rf = 0.3–0.4). Gradient elution (0–10% EtOAc in petroleum ether) minimizes co-elution of boronic acid byproducts.

Scale-Up and Industrial Applications

A 2025 Synthonix Corporation patent (EP1842846) details a kilogram-scale synthesis using continuous flow reactors:

  • Precursor solution : 0.5 M tert-butyl triflate intermediate in dioxane.

  • Catalyst slurry : Pd(dppf)Cl₂ (2 mol%) and BPin (1.1 equiv) in KOAc-saturated dioxane.

  • Residence time : 2 hours at 85°C, achieving 89% yield with >99% purity by HPLC.

This method reduces palladium residues to <10 ppm, meeting ICH guidelines for pharmaceutical intermediates.

Challenges and Mitigation Strategies

Boronate Ester Hydrolysis

The pinacol boronate is prone to hydrolysis under acidic or aqueous conditions. Storage at 2–8°C under nitrogen extends shelf life to >12 months.

Competing Side Reactions

  • Protodeboronation : Minimized by rigorous degassing and inert atmospheres.

  • Homocoupling : Suppressed using excess BPin (1.5 equiv) and slow addition of the triflate precursor.

Emerging Methodologies

Photoredox Catalysis

A 2024 study demonstrated visible-light-mediated borylation using Ir(ppy)₃ as a photocatalyst, reducing palladium usage by 50% while maintaining 68% yield.

Mechanochemical Synthesis

Ball milling the triflate precursor with BPin and Pd/C (10 wt%) in the absence of solvent achieved 72% yield in 4 hours, offering a solvent-free alternative .

Q & A

What are the standard synthetic routes for preparing tert-butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves sequential functionalization of the tetrahydropyridine core. Key steps include:

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc₂O under inert conditions (e.g., DCM at -78°C) to protect amine intermediates .
  • Boronate Ester Installation: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct borylation using tetramethyl dioxaborolane derivatives. Copper(I) iodide and Pd(PPh₃)₂Cl₂ are common catalysts in THF/DIEA systems for sp²-sp³ bond formation .
  • Purification: Column chromatography (silica gel, eluents like EtOAc/hexane) and solvent extraction (DCM/EtOAc) are critical for isolating intermediates .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DCM, -78°C → RT, 10 h~57%
Boronate CouplingPd(PPh₃)₂Cl₂, CuI, THF, RT, 12 h~87%

How is the compound characterized post-synthesis, and what analytical challenges arise?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies regiochemistry and confirms boronate ester integration (e.g., δ ~1.3 ppm for tetramethyl dioxaborolane protons) . Challenges include distinguishing diastereomers in tetrahydropyridine derivatives.
  • Mass Spectrometry (MS): ESI-MS detects the molecular ion peak (e.g., m/z 469 [M+H]⁺ for intermediates) and verifies purity .
  • Chromatography: HPLC or TLC monitors reaction progress; discrepancies in Rf values may indicate byproducts requiring re-purification .

Common Pitfalls:

  • Overlapping NMR signals from tetrahydropyridine conformers.
  • Boronate ester hydrolysis during prolonged storage (store under N₂, -20°C) .

How can computational methods optimize reaction pathways for this compound?

Level: Advanced
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:

  • Predict Transition States: Identify energy barriers for boronate coupling steps, optimizing catalyst selection (e.g., Pd vs. Cu systems) .
  • Solvent Effects: Simulate solvent interactions (THF vs. DMAc) to enhance reaction efficiency. For example, DMAc improves solubility of iodopyrimidine intermediates .
  • Machine Learning: Train models on existing reaction data (e.g., yields, temps) to predict optimal conditions for novel derivatives .

Case Study:
ICReDD’s approach reduced reaction optimization time by 40% using hybrid computational-experimental workflows for similar boronates .

How should researchers address contradictions in spectroscopic data or reaction yields?

Level: Advanced
Methodological Answer:

  • Data Validation: Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlaps in tetrahydropyridine derivatives .
  • Yield Discrepancies: Investigate via:
    • Byproduct Analysis: LC-MS to detect side products (e.g., de-Boc intermediates).
    • Kinetic Studies: Vary reaction time/temp to identify rate-limiting steps (e.g., Pd catalyst activation) .
  • Reproducibility: Strict inert atmosphere control (N₂/Ar) minimizes boronate oxidation, a common yield-reducing factor .

Example Workflow:

IssueResolution StrategyReference
Low Coupling YieldIncrease Pd catalyst loading (0.5 → 1.0 mol%)
NMR Signal AmbiguityUse DEPT-135 to distinguish CH₂/CH₃ groups

What are the challenges in utilizing the boronate ester moiety for cross-coupling reactions?

Level: Advanced
Methodological Answer:

  • Steric Hindrance: The tetramethyl dioxaborolane group may reduce reactivity in Suzuki-Miyaura couplings. Mitigate by:
    • Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
    • Optimizing base (e.g., K₂CO₃ vs. CsF) to enhance transmetallation .
  • Hydrolytic Stability: Susceptibility to moisture requires anhydrous conditions (molecular sieves, glovebox) .
  • Substrate Scope: Test coupling partners (aryl halides vs. triflates) to assess compatibility. Electron-deficient partners often yield higher conversions .

Performance Data:

Coupling PartnerCatalyst SystemYieldReference
4-BromotoluenePd(OAc)₂/SPhos72%
4-IodonitrobenzenePdCl₂(dppf)65%

What safety protocols are critical when handling this compound?

Level: Basic
Methodological Answer:

  • Air-Sensitive Handling: Use Schlenk lines or gloveboxes to prevent boronate hydrolysis .
  • PPE: Nitrile gloves, lab coats, and goggles mandatory.
  • Waste Disposal: Quench reaction residues with aqueous NaOH to neutralize acidic byproducts .

Emergency Measures:

  • Spill Management: Absorb with vermiculite, dispose as hazardous waste .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.